Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate
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Overview
Description
Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol This compound is characterized by its unique spirocyclic structure, which includes a diazaspirodecane core with two oxo groups and a methyl acetate moiety
Mechanism of Action
Target of Action
The primary targets of Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate are currently unknown . This compound is used in proteomics research , which suggests that it may interact with proteins or other biological molecules.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biological molecules to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, cost, and safety. Industrial production may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the oxo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate include:
- 2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid
- 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
Uniqueness
What sets Methyl (2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetate apart from similar compounds is its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties
Properties
IUPAC Name |
methyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-17-8(14)7-13-9(15)11(12-10(13)16)5-3-2-4-6-11/h2-7H2,1H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCXSDJLYYBJSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2(CCCCC2)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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